N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a bifuran-methyl moiety and a 2-fluorophenyl group. Its structure combines a methanesulfonamide core with aromatic and heterocyclic substituents, which may influence its physicochemical properties and biological activity. The 2-fluorophenyl group is notable for its prevalence in pharmaceuticals, where it often enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-14-5-2-1-4-12(14)11-23(19,20)18-10-13-7-8-16(22-13)15-6-3-9-21-15/h1-9,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAQWZXTMFVQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bifuran moiety, which is known for its diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that sulfonamide derivatives often exhibit anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated a series of sulfonamide compounds against multiple cancer cell lines. Among these, derivatives showed varying degrees of efficacy, with some compounds inducing significant apoptosis as evidenced by TUNEL staining and activation of caspases .
Antimicrobial Activity
Sulfonamides are historically known for their antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown promising results against bacterial infections.
- Research Findings : A review of related compounds indicated that modifications in the aryl group can significantly enhance antimicrobial potency. Compounds with fluorine substitutions often exhibit increased lipophilicity, which may improve membrane penetration .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is heavily influenced by their structural components. Key factors include:
- Aryl Substituents : The nature of the aryl group (e.g., fluorophenyl) can modulate the compound's interaction with biological targets.
- Bifuran Moiety : The bifuran structure may contribute to enhanced binding affinity and selectivity towards specific receptors or enzymes.
A detailed SAR analysis revealed that introducing electron-withdrawing groups (like fluorine) on the aryl ring generally increases the biological activity of sulfonamides .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Oral Bioavailability : The compound exhibits good oral bioavailability due to its favorable solubility characteristics.
- Metabolic Stability : In vitro assays have indicated that the compound maintains stability in liver microsomes, which is essential for prolonged therapeutic action .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with other sulfonamides and fluorophenyl-containing molecules:
- Compound 1m (N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide): Features a benzenesulfonamide core with a propargyl group and methyl substitution.
- 5-Bromofuran-2-sulfonamides : These derivatives (e.g., 5-bromofuran-2-sulfonyl chloride) share the furan-sulfonamide backbone but lack the bifuran and fluorophenyl groups. The bromine substituent may confer distinct reactivity or antimicrobial activity compared to the target compound .
- Ortho-fluorofentanyl analogs : While pharmacologically distinct (opioid receptor agonists), these compounds highlight the role of the 2-fluorophenyl group in enhancing receptor binding and metabolic stability, a feature that may extend to the target compound’s interactions with biological targets .
Physicochemical Properties
Key differences in molecular features and physical properties are summarized below:
The target’s smaller methanesulfonamide group (vs. 1m’s benzenesulfonamide) may reduce steric hindrance and improve solubility. The bifuran moiety could enhance rigidity, favoring π-π stacking in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
